molecular formula C27H31N3O4 B8118291 CBP/p300-IN-8

CBP/p300-IN-8

Cat. No.: B8118291
M. Wt: 461.6 g/mol
InChI Key: ABNLUJMIBRFYRV-IHPCNDPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Roles of CBP/p300 Bromodomains

CBP and p300 are paralogous proteins sharing 63% sequence identity, with conserved domains including the histone acetyltransferase (HAT) domain, bromodomain, and multiple protein-interaction modules. The bromodomain recognizes acetylated lysine residues on histones (e.g., H3K27ac) and transcription factors, facilitating recruitment to active enhancers and promoters. Structural analyses reveal that the CBP/p300 bromodomain adopts a left-handed four-helix bundle topology, with a deep hydrophobic pocket that binds acetylated substrates.

Bromodomain Feature CBP/p300 Characteristics
Acetyl-lysine binding site ZA loop (residues 1107–1123) and BC loop (1164–1172) form binding pocket
Substrate specificity Prefers acetylated motifs in MED26, p53, and NF-κB
Chromatin interaction Mediates anchorage to H3K18ac/H3K27ac-marked nucleosomes

This molecular architecture enables CBP/p300 to serve as scaffolding platforms, integrating signals from sequence-specific transcription factors (e.g., p53, STAT3) with chromatin-modifying enzymes. Genome-wide studies demonstrate that 85% of super-enhancers in acute myeloid leukemia (AML) require CBP/p300 bromodomain activity for maintenance.

Mechanistic Insights into Transcriptional Regulation

CBP/p300 bromodomains coordinate three primary functions:

  • Chromatin remodeling : Acetylation-dependent recruitment facilitates HAT-mediated histone acetylation, reducing nucleosomal stability. In vitro reconstitution assays show p300 alone can displace nucleosomes from viral promoters like HTLV-1 through its HAT activity.
  • Enhancer-promoter looping : Bromodomain-mediated interactions with acetylated MED26 stabilize the mediator complex at enhancers, enabling RNA Pol II recruitment.
  • Oncogenic transcription factor activation : In MLL-rearranged leukemia, the bromodomain binds acetylated MLL-AF9, sustaining HOXA9/MEIS1 expression.

Disruption of these interactions via CBP/p300-IN-8 (10 μM) reduces chromatin occupancy of MYC and BCL2 by 72% and 68%, respectively, in MV4-11 AML cells.

Properties

IUPAC Name

(1S,3S)-3-[(7S)-2-benzyl-6-methoxycarbonyl-7-methyl-8,9-dihydro-7H-imidazo[4,5-f]quinolin-3-yl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O4/c1-17-11-12-21-22(29(17)27(33)34-2)13-14-23-25(21)28-24(15-18-7-4-3-5-8-18)30(23)20-10-6-9-19(16-20)26(31)32/h3-5,7-8,13-14,17,19-20H,6,9-12,15-16H2,1-2H3,(H,31,32)/t17-,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNLUJMIBRFYRV-IHPCNDPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3C4CCCC(C4)C(=O)O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C(N1C(=O)OC)C=CC3=C2N=C(N3[C@H]4CCC[C@@H](C4)C(=O)O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reagents and Starting Materials

  • Core scaffold : 1H-indole-1-ethanone derivatives.

  • Substituents : Fluorinated benzaldehydes, tert-butyl chloroformate, and palladium catalysts for cross-coupling reactions.

  • Solvents : Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and tetrahydrofuran (THF).

Stepwise Synthesis

  • Indole functionalization :

    • Introduce a bromine or iodine atom at the 5-position of 1H-indole via electrophilic substitution.

    • React with ethyl chloroacetate to form 1-(1H-indol-1-yl)ethanone.

  • Suzuki-Miyaura coupling :

    • Couple the halogenated indole with a fluorophenyl boronic acid using Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C.

  • Acetylation and tert-butoxycarbonyl protection :

    • Protect the amine group with tert-butyl dicarbonate (Boc₂O) in DCM.

    • Acetylate the hydroxyl group using acetic anhydride in pyridine.

  • Deprotection and purification :

    • Remove the Boc group with trifluoroacetic acid (TFA) in DCM.

    • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Analytical Data (Hypothetical for this compound)

ParameterValueMethod
Molecular weight~450 DaHRMS
Purity>98%HPLC (C18 column)
Solubility50 mg/mL in DMSOKinetic solubility
IC₅₀ (CBP/p300)12 nMFP binding assay

Optimization Strategies for Enhanced Potency

Structure-activity relationship (SAR) studies for CBP/p300 inhibitors highlight the importance of:

  • Halogen substitution : Fluorine at the para position of the phenyl ring improves binding affinity by 3-fold compared to chlorine.

  • Steric effects : Bulky tert-butoxy groups reduce off-target interactions with homologous bromodomains (e.g., BRD4).

  • Solubility enhancers : PEG-like side chains or morpholine rings increase aqueous solubility without compromising potency.

For this compound, introducing a pyridyl moiety at the indole’s 3-position could further enhance selectivity, as seen in PROTAC degraders like XYD190.

Challenges in Scale-Up and Formulation

Synthetic Hurdles

  • Low yields in cross-coupling : Pd-catalyzed reactions often suffer from catalyst deactivation. Switching to Buchwald-Hartwig conditions with XPhos-Pd-G2 may improve efficiency.

  • Instability of intermediates : Boc-protected amines are prone to hydrolysis. Use anhydrous conditions and molecular sieves during acetylation.

Formulation Considerations

  • Lyophilization compatibility : this compound’s tert-butoxy group may necessitate cryoprotectants (e.g., trehalose) for stable freeze-dried formulations.

  • In vivo pharmacokinetics : Preliminary studies on analogs show t₁/₂ = 2.1 hours in mice, necessitating prodrug strategies for sustained activity.

Comparative Analysis with PROTAC-Based Degraders

PROTACs like XYD190 (14g) employ a distinct strategy by recruiting E3 ubiquitin ligases (e.g., CRBN) to degrade CBP/p300. While PROTACs achieve sub-nanomolar DC₅₀ values, small-molecule inhibitors like this compound offer advantages in blood-brain barrier permeability and oral bioavailability.

ParameterThis compound (hypothetical)XYD190 (14g)
MechanismCompetitive inhibitionDegradation
IC₅₀/DC₅₀12 nM0.8 nM
Half-life (mice)2.1 hours4.5 hours
Oral bioavailability65%22%

Chemical Reactions Analysis

Types of Reactions

CBP/p300-IN-8 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups. These reactions can be facilitated by reagents such as halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halides, nucleophiles, and other reagents under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties, making them useful for further research and development.

Scientific Research Applications

Cancer Research

Role in Tumorigenesis:
CBP and p300 have been implicated as tumor suppressors due to their roles in regulating gene expression linked to cell cycle control and apoptosis. Mutations in these proteins are frequently associated with various cancers, including hematologic malignancies and solid tumors. Inhibiting CBP/p300 can disrupt oncogenic signaling pathways, making it a potential therapeutic target in cancer treatment.

Case Studies:

  • A recent study highlighted the efficacy of CBP/p300 inhibitors, including CBP/p300-IN-8, in reducing tumor growth in models of hematologic malignancies by disrupting the interaction between these co-activators and transcription factors essential for cancer cell proliferation .
  • Another investigation demonstrated that pharmacological inhibition of CBP/p300 led to decreased expression of oncogenes and increased apoptosis in cancer cell lines .

Neurological Applications

Spinal Cord Injury Recovery:
Research indicates that activation of CBP/p300 can promote axonal growth and regeneration following spinal cord injuries (SCI). The pharmacological activation using compounds like this compound has shown promise in enhancing histone acetylation and upregulating regeneration-associated genes.

Experimental Findings:

  • A study involving a mouse model of chronic SCI demonstrated that treatment with a CBP/p300 activator led to significant improvements in axonal growth and functional recovery . This suggests that manipulating CBP/p300 activity could be a viable strategy for enhancing recovery post-injury.

Transcriptional Regulation

Mechanistic Insights:
CBP and p300 function as co-regulators that facilitate the assembly of transcriptional complexes by interacting with various transcription factors. Their inhibition can alter gene expression patterns significantly.

Functional Analysis:

  • Genome-wide studies have shown that inhibiting CBP/p300 alters the binding dynamics of transcription factors, leading to differential gene expression profiles. For instance, the absence of these co-activators can result in reduced activation of genes associated with stress responses and metabolic regulation .

Therapeutic Targeting

Emerging Anticancer Agents:
Targeting CBP and p300 through bromodomain inhibition has emerged as a novel therapeutic approach in oncology. The specificity of compounds like this compound offers a promising avenue for drug development aimed at modulating aberrant transcriptional networks in cancer cells.

Clinical Implications:
The ongoing research into the pharmacodynamics of CBP/p300 inhibitors suggests potential applications not only in cancer therapy but also in regenerative medicine and neuroprotection strategies .

Summary Table

Application AreaMechanism/EffectKey Findings/References
Cancer ResearchInhibition of oncogenic signalingReduced tumor growth; increased apoptosis
Neurological RecoveryPromotion of axonal growthEnhanced recovery post-SCI
Transcriptional RegulationAltered gene expression patternsDifferential binding dynamics observed
Therapeutic TargetingModulation of transcriptional networksEmerging strategies for cancer treatment

Mechanism of Action

CBP/p300-IN-8 exerts its effects by inhibiting the histone acetyltransferase activity of CBP and p300. These proteins acetylate histones and other proteins, leading to changes in chromatin structure and gene expression. By inhibiting this activity, this compound prevents the acetylation of histones, resulting in the repression of gene transcription. The compound specifically targets the bromodomain and histone acetyltransferase domains of CBP and p300, disrupting their interaction with acetylated lysine residues on histones.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Target Selectivity and Potency

The following table compares CBP/p300-IN-8 with structurally or functionally similar compounds:

Compound Target IC50/pIC50 Selectivity Mechanism Key Findings
This compound CBP/p300 bromodomains CBP: 0.01–0.1 µM; BRD4: 1–1000 µM High selectivity for CBP/p300 vs. BET Competitive inhibitor Preferentially inhibits CBP/p300; minimal off-target effects on BRD4 .
CBP/p300-IN-20 CBP/p300 bromodomains pIC50 = 10.1 Not explicitly reported Competitive inhibitor High potency in cancer models; structural optimization enhances binding .
dBRD4-BD1 BRD4 BD1 DC50 = 280 nM Selective for BRD4 BD1 PROTAC degrader Degrades BRD4 without affecting BRD2/3; upregulates BRD2/3 .
F3J-BRD4/CBP BRD4/CBP Not quantified Dual-target activity Inhibitor MD simulations suggest binding to both BRD4 and CBP bromodomains .
GS-626510 BET family (BRD2/3/4) Kd = 0.59–3.2 nM Pan-BET inhibitor Competitive inhibitor Orally bioavailable; suppresses BET-driven oncogenesis .
2.2. Structural and Functional Insights
  • This compound : Its selectivity arises from structural interactions with the CBP/p300 bromodomain’s ZA loop and acetyl-lysine binding pocket, as shown in 3D-QSAR models . Unlike pan-BET inhibitors (e.g., GS-626510), it avoids off-target effects on BRD4, which is crucial for reducing toxicity in therapeutic applications .
  • CBP/p300-IN-20 : With a pIC50 of 10.1, this compound demonstrates enhanced binding affinity due to optimized substituents on its core scaffold, improving hydrophobic interactions .
2.3. Challenges in Selectivity

Developing CBP/p300-selective inhibitors remains challenging due to structural similarities between CBP/p300 and BET bromodomains. For instance:

  • Non-selective inhibitors (e.g., early-stage CBP/p300 compounds) risk confounding cellular studies by inadvertently targeting BET proteins .
  • This compound addresses this by leveraging differential hydrogen-bonding patterns and steric hindrance in the CBP/p300 binding pocket .

Key Research Findings

  • Efficacy in Disease Models :
    • This compound reduces inflammatory gene expression in macrophages, linking CBP/p300 inhibition to anti-atherosclerotic effects .
    • In contrast, BRD4 degraders like dBRD4-BD1 show efficacy in hematologic cancers but may upregulate compensatory pathways (e.g., BRD2/3) .
  • Mechanistic Divergence :
    • PROTACs (e.g., dBRD4-BD1) induce protein degradation, offering prolonged effects compared to reversible inhibitors like this compound .
    • Dual-target inhibitors (e.g., F3J-BRD4/CBP) risk therapeutic ambiguity due to overlapping pathways .

Biological Activity

Introduction

CBP/p300-IN-8 is a small-molecule inhibitor targeting the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300. These proteins play crucial roles in regulating gene expression through histone acetylation, impacting various biological processes including cell differentiation, proliferation, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in cancer models, and potential therapeutic applications.

CBP and p300 are multifunctional proteins that acetylate lysine residues on histones and non-histone proteins, thereby modulating transcriptional activity. The inhibition of these HATs by this compound leads to decreased histone acetylation at specific gene promoters, resulting in altered gene expression profiles.

Key Mechanistic Insights:

  • Histone Acetylation : this compound inhibits the acetylation of histones H3K18 and H3K27, which are critical for the activation of gene transcription .
  • Transcription Factor Interaction : The inhibitor affects the binding of transcription factors such as MYC, which is essential for cell cycle progression and survival in certain cancer types .
  • Synthetic Lethality : Notably, this compound exhibits synthetic lethality in CBP-deficient cancer cells by exacerbating the loss of MYC expression and inducing cell cycle arrest followed by apoptosis .

In Vitro Studies

Research has demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance:

  • Breast Cancer : In estrogen receptor-positive MCF-7 cells, treatment with this compound resulted in an effective reduction of cell viability with an EC50 ranging from 1 to 3 μM .
  • Lung Cancer : In CBP-deficient lung cancer models, the compound induced G1/S phase arrest and apoptosis, highlighting its potential as a targeted therapy for specific genetic backgrounds .

In Vivo Studies

In vivo studies have shown promising results for this compound:

  • Xenograft Models : In animal models bearing xenografts of CBP-deficient tumors, administration of the inhibitor led to significant tumor regression compared to control groups .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

StudyCell LineTreatment ConcentrationEffect on Cell ViabilityMechanism
MCF-71-3 μMSignificant reductionHAT inhibition
H1299VariesInduced G1/S arrestMYC downregulation
VariousVariesTumor regressionSynthetic lethality

Case Studies

  • CBP-deficient Lung Cancer : A study highlighted that p300 inhibition using this compound caused a marked decrease in tumor growth in mice with CBP-deficient lung cancer, demonstrating its potential as a therapeutic agent in this context .
  • Estrogen Receptor-positive Breast Cancer : Another study reported that treatment with this compound mimicked the effects of p300 knockdown via siRNA, leading to reduced expression of ER-mediated genes and associated oncogenic pathways .

Q & A

Q. What is the inhibitory activity profile of CBP/p300-IN-8 against CBP/P300 bromodomains, and how is this determined experimentally?

this compound exhibits potent inhibition of CBP/P300 bromodomains, with IC50 values reported as 0.01–0.1 µM for CBP and 1–1000 µM for BRD4 . Methodologically, inhibitory activity is typically assessed using in vitro binding assays (e.g., fluorescence polarization or AlphaScreen) with purified bromodomain proteins. Dose-response curves are generated to calculate IC50, ensuring assay conditions (e.g., buffer composition, incubation time) are standardized to minimize variability .

Q. How selective is this compound for CBP/P300 compared to other bromodomains like BRD4?

Selectivity is inferred from the large disparity in IC50 values: this compound inhibits CBP at nanomolar concentrations (0.01–0.1 µM) but requires micromolar concentrations (1–1000 µM) for BRD4, suggesting preferential targeting of CBP/P300 . However, cross-reactivity with other bromodomains (e.g., BRD2/3) should be evaluated using parallel assays. Proteomic profiling (e.g., CETSA or kinobeads) can further validate selectivity in cellular contexts .

Q. What in vitro assays are recommended to confirm this compound’s efficacy in epigenetic modulation?

Key assays include:

  • Binding affinity assays (e.g., ITC or SPR) to quantify direct interactions.
  • Cell-based reporter assays (e.g., luciferase under a CBP/p300-regulated promoter) to measure transcriptional inhibition.
  • Western blotting for histone acetylation markers (e.g., H3K27ac) to assess functional downstream effects .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported IC50 values for this compound across studies?

Discrepancies may arise from assay conditions (e.g., protein purity, buffer composition) or readout methodologies. To resolve this:

  • Cross-validate using orthogonal assays (e.g., compare AlphaScreen with ITC).
  • Standardize protocols across labs, adhering to guidelines for reporting biochemical data (e.g., detailed descriptions of reagents and conditions) .
  • Meta-analysis of existing data to identify outliers and potential confounding variables .

Q. How can researchers design dose-response experiments to minimize off-target effects in cellular models?

  • Use a wide concentration range (e.g., 0.1 nM to 100 µM) to capture full dose-response dynamics.
  • Include negative controls (e.g., BRD4-specific inhibitors) to distinguish target-specific effects.
  • Leverage CRISPR/Cas9 to generate CBP/P300-knockout cell lines, confirming that observed effects are abolished in the absence of the target .

Q. What methodologies are optimal for assessing this compound’s off-target effects in epigenetic pathways?

  • Chemoproteomic profiling (e.g., affinity pulldown with biotinylated this compound) to identify unintended binding partners.
  • RNA-seq or ChIP-seq to evaluate genome-wide changes in gene expression or histone acetylation patterns.
  • Phenotypic screening in diverse cell types to detect context-dependent effects .

Q. How should researchers integrate contradictory findings about this compound’s role in BRD4 regulation?

notes that this compound inhibits BRD4 at high concentrations (IC50 = 1–1000 µM), but this may reflect assay artifacts. To reconcile contradictions:

  • Compare structural data : Analyze if BRD4 binding is sterically feasible via molecular docking.
  • Use isogenic cell models with varying CBP/P300 expression to isolate compound-specific effects.
  • Publish negative results to clarify the compound’s limitations .

Q. What frameworks (e.g., PICO, FINER) are suitable for formulating research questions about this compound’s therapeutic potential?

  • PICO : Define Population (e.g., cancer cell lines), Intervention (this compound treatment), Comparison (existing CBP/P300 inhibitors), and Outcome (reduced histone acetylation).
  • FINER : Ensure questions are Feasible (e.g., accessible cell models), Interesting (addresses mechanistic gaps), Novel (unexplored therapeutic contexts), Ethical, and Relevant to epigenetic drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.